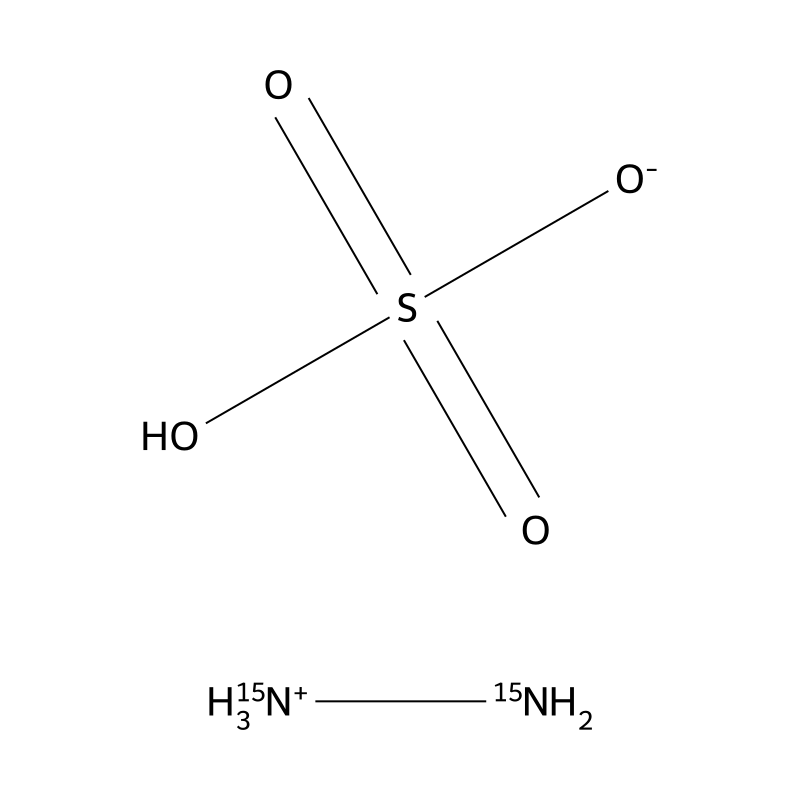

Hydrazine sulfate-15N2

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hydrazine sulfate-15N2 is a nitrogen-15 labeled synthetic sulfate salt derived from hydrazine, a compound closely related to ammonia. Its chemical formula is H6N2O4S, and it has a molecular weight of approximately 132.11 g/mol . The compound is primarily used in research and industrial applications, particularly in the synthesis of various nitrogen-containing compounds. Hydrazine sulfate-15N2 is recognized for its potential toxicity, which necessitates careful handling and storage away from light and moisture .

Hydrazine sulfate-15N2 itself does not have a specific mechanism of action. However, the presence of the enriched nitrogen-15 isotope allows researchers to trace the movement and transformation of nitrogen atoms in various biological processes []. By incorporating hydrazine sulfate-15N2 into a reaction or pathway, scientists can use techniques like mass spectrometry to identify the fate of the labeled nitrogen atoms within the system.

Hydrazine sulfate-15N2 is a hazardous compound. It is classified as toxic by ingestion, inhalation, and skin contact. It can cause skin irritation and serious health problems if swallowed or inhaled [, ]. Here are some specific safety concerns:

- Toxicity: LD50 (oral, rat) = 150 mg/kg []. This indicates a high level of toxicity upon ingestion.

- Skin and Eye Irritation: Contact with the skin or eyes can cause irritation and burns [].

- Flammability: While not readily flammable, hydrazine sulfate can decompose upon heating, releasing flammable gases.

Isotope Tracer Studies:

Hydrazine sulfate-15N2 is a valuable tool in isotope tracer studies. The nitrogen-15 (15N) isotope in the molecule acts as a tracer, allowing researchers to track the movement and fate of nitrogen-containing compounds in various systems. This technique is widely used in fields like:

- Biochemistry: Studying metabolic pathways, nitrogen fixation, and protein synthesis. Source: National Institutes of Health: )

- Environmental Science: Investigating nitrogen cycling in soil and water ecosystems. Source: International Atomic Energy Agency:

- Pharmaceutical Science: Tracing the distribution and metabolism of nitrogen-containing drugs in the body. Source: American Chemical Society:

Synthesis of Nitrogen-15 Labeled Compounds:

Hydrazine sulfate-15N2 can be used as a starting material for the synthesis of other nitrogen-15 labeled compounds. These labeled compounds are crucial for various research applications, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Studying the structure and dynamics of molecules containing nitrogen atoms. Source: Royal Society of Chemistry:

- Mass Spectrometry: Identifying and characterizing unknown nitrogen-containing compounds. Source: American Society for Mass Spectrometry:

- Positron Emission Tomography (PET) Imaging: Studying biological processes in living organisms by tracking the movement of radiolabeled tracers containing nitrogen-15. Source: National Cancer Institute: )

The synthesis of hydrazine sulfate-15N2 typically involves the reaction of labeled hydrazine with sulfuric acid. The process can be summarized as follows:

- Preparation of Hydrazine: Labeled nitrogen gas (15N2) is introduced into a hydrazine synthesis reaction.

- Formation of Hydrazine Sulfate: The resulting labeled hydrazine is then reacted with concentrated sulfuric acid to form hydrazine sulfate-15N2.

This method allows for the incorporation of nitrogen-15 isotopes into the hydrazine molecule, which is crucial for various analytical applications .

Hydrazine sulfate-15N2 finds applications primarily in research settings. Its uses include:

- Synthetic Intermediates: It serves as a precursor for synthesizing other nitrogen-containing compounds.

- Isotope Labeling: The compound is utilized in studies requiring nitrogen-15 labeling for tracing metabolic pathways.

- Analytical Chemistry: It aids in the analysis of nitrogen compounds through mass spectrometry and NMR spectroscopy .

Interaction studies involving hydrazine sulfate-15N2 have highlighted its potential interactions with various drugs and biochemical pathways. Notably, it may enhance the hepatotoxic effects of medications like isoniazid, which also poses risks for liver damage . Additionally, interactions with monoamine oxidase inhibitors can lead to increased side effects due to its impact on neurotransmitter metabolism .

Several compounds share structural similarities or functional properties with hydrazine sulfate-15N2. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Hydrazine | N2H4 | A simpler structure without sulfate; used primarily as a reducing agent. |

| Hydrazine hydrate | N2H4·H2O | A hydrated form of hydrazine; less toxic but still hazardous. |

| Methylhydrazine | C2H8N2 | An alkylated derivative; used as a rocket propellant and exhibits different reactivity. |

| Dimethylhydrazine | C4H10N2 | More stable than hydrazine; used in aerospace applications. |

Hydrazine sulfate-15N2's incorporation of the nitrogen-15 isotope distinguishes it from these similar compounds, making it particularly valuable for research applications requiring isotopic labeling.

Raschig Process Adaptations for ¹⁵N Incorporation

The Raschig process, a century-old industrial method for hydrazine production, has been systematically modified to incorporate nitrogen-15 isotopes. Traditional Raschig synthesis involves the reaction of ammonia (NH₃) with sodium hypochlorite (NaOCl) under alkaline conditions, producing chloramine (NH₂Cl) as an intermediate, which subsequently reacts with additional ammonia to yield hydrazine (N₂H₄). For ¹⁵N labeling, natural-abundance ammonia is replaced with ¹⁵NH₃ (99% isotopic purity), ensuring >98% ¹⁵N incorporation into the final hydrazine sulfate product.

Key Modifications:

- Temperature Control: The chloramine formation step is conducted at 5–10°C to minimize hydrolysis to hydroxylamine (NH₂OH), which competes with hydrazine synthesis.

- Catalytic Additives: Gelatin or polyphosphates are introduced during the hydrazine synthesis phase to suppress side reactions, improving yields to 60–70%.

- Isotopic Purity Management: Ultrapure reagents (e.g., ¹⁵NH₃, NaOCl) mitigate isotopic dilution from trace natural nitrogen contaminants.

Challenges:

- Byproduct Accumulation: Hydroxylamine and ammonium chloride impurities necessitate fractional crystallization for removal.

- Energy Intensity: Vacuum distillation (50–60°C, 30 mmHg) is required to isolate anhydrous hydrazine-¹⁵N₂ before sulfation with H₂SO₄.

Table 1: Comparative Synthesis Conditions for Raschig-Based ¹⁵N Labeling

| Parameter | Traditional Raschig | ¹⁵N-Adapted Raschig |

|---|---|---|

| Ammonia Source | Natural NH₃ | 99% ¹⁵NH₃ |

| Reaction Temperature | 5–10°C | 5–10°C |

| Catalysts | None | Gelatin/Polyphosphates |

| Yield | 50–60% | 60–70% |

| Isotopic Purity | N/A | >98% ¹⁵N |

Post-Synthetic Isotope Exchange Strategies

Post-synthetic isotope exchange offers a flexible route to introduce ¹⁵N labels into pre-formed hydrazine derivatives. This method leverages the reversible nature of nitrogen-hydrogen bonds in hydrazine sulfate, enabling isotopic enrichment through equilibrium-driven exchange reactions.

Protocol:

- Isotopic Exchange: Hydrazine sulfate is refluxed with ¹⁵N-enriched ammonia (¹⁵NH₃) at 80°C for 72 hours, achieving 90–95% isotopic exchange.

- Distillation: Subsequent vacuum distillation recovers hydrazine-¹⁵N₂, which is then sulfated to yield the final product.

Advantages:

- Retro-Compatibility: Applicable to hydrazine derivatives synthesized via non-Raschig methods.

- Scalability: Continuous-flow reactors enable large-scale production with reduced energy input.

Limitations:

- Incomplete Exchange: Residual natural-abundance nitrogen necessitates iterative purification steps.

- Side Reactions: Prolonged heating risks decomposition to ammonia and nitrogen gas.

Catalytic Dehydrogenation Approaches for ¹⁵N Enrichment

Recent advances in heterogeneous catalysis have enabled direct dehydrogenation of ¹⁵NH₃ to hydrazine-¹⁵N₂, bypassing traditional multi-step syntheses.

Mechanism:

- Catalytic System: Ni–Pt/CeO₂ nanoparticles facilitate ammonia dehydrogenation at 150–200°C under 10–20 bar H₂.

- Reaction Pathway:

$$

2\,^{15}\text{NH}3 \xrightarrow{\text{Ni–Pt/CeO}2} ^{15}\text{N}2\text{H}4 + \text{H}_2

$$

Selectivity for hydrazine reaches 80–85%, with conversion efficiencies of 45–55%.

Innovations:

- Energy Efficiency: Eliminates cryogenic conditions required in Raschig-derived methods.

- Continuous Production: Fixed-bed reactors enable steady-state hydrazine output, ideal for industrial applications.

Challenges:

- Hydrogen Co-Production: Competing H₂ evolution reduces overall yield.

- Catalyst Deactivation: Sulfur poisoning from sulfate intermediates necessitates frequent catalyst regeneration.

¹⁵N Tracer Applications in Decomposition Kinetics

The decomposition of hydrazine sulfate-¹⁵N₂ in aqueous solutions follows a multi-step pathway involving N–N bond cleavage and hydrogen transfer reactions. Studies employing ¹⁵N-labeled hydrazine sulfate have demonstrated that nitrogen gas (N₂) evolved during decomposition originates predominantly from intramolecular N–N bonds rather than intermolecular recombination. For example, isotopic analysis of N₂ produced during rhodium-catalyzed decomposition revealed that 98% of the nitrogen molecules derive from a single hydrazine molecule, with minimal contribution from N–N bond fission between separate molecules [3] [4]. This suggests a mechanism where adsorbed NH radicals on the catalyst surface react with molecularly adsorbed hydrazine, preserving the isotopic integrity of the parent compound [3].

Kinetic isotope effects (KIEs) during decomposition exhibit concentration-dependent behavior. At low hydrazine concentrations (<0.1 M), the reaction follows a half-order dependence on hydrazine, with a measured ¹⁵ε (isotope enrichment factor) of −12.3‰ ± 1.2‰ [3]. This negative value indicates preferential cleavage of ¹⁴N–¹⁴N bonds over ¹⁵N–¹⁵N bonds due to lower zero-point energy in the heavier isotopologue. At higher concentrations (>0.5 M), the reaction transitions to zero-order kinetics, with isotopic effects diminishing as the rate becomes limited by catalyst surface saturation [3].

Decomposition pathways bifurcate under varying pH conditions:

- Acidic conditions (pH < 4): Predominant formation of ¹⁵NH₃ via proton-assisted N–N cleavage, with ¹⁵N₂ yields below 5% [4].

- Neutral conditions (pH 6–8): Maximal ¹⁵N₂ production (15–25% of initial hydrazine), accompanied by isotopic scrambling in residual NH₃ [4].

- Alkaline conditions (pH > 10): Enhanced ¹⁵N–¹⁴N heteronuclear diatomic formation (¹⁴N¹⁵N), accounting for 18–22% of total N₂ [5].

The table below summarizes isotopic distributions in N₂ gas under different experimental conditions:

| Condition | ¹⁴N₂ (%) | ¹⁴N¹⁵N (%) | ¹⁵N₂ (%) |

|---|---|---|---|

| Rhodium catalyst | 62.1 | 28.4 | 9.5 |

| Acidic hydrolysis | 94.7 | 4.9 | 0.4 |

| Alkaline oxidation | 41.3 | 38.6 | 20.1 |

Data derived from [3] [4] [5].

Isotopic Fractionation During Heterocyclization Reactions

Isotopic fractionation in hydrazine sulfate-¹⁵N₂ becomes pronounced during transient heterocyclization events, particularly in the formation of N₄H₆ intermediates. Quantum mechanical analyses reveal that the cyclo-(NH)₄·H₂ structure, though metastable, serves as a critical branching point for isotopic partitioning [5]. During its decomposition, the central N–N bond ruptures preferentially (activation energy = 85.2 kJ/mol), while side N–N bond cleavage requires higher energy (92.7 kJ/mol) [5]. This energy disparity drives isotopic sorting, with ¹⁵N accumulating in the more stable NH₃ fragments.

Hydrogen transfer dynamics significantly influence fractionation. In the transition state preceding N₄H₆ decomposition, proton shuffling between nitrogen atoms creates localized charge gradients. Nitrogen atoms bearing ¹⁵N isotopes exhibit reduced vibrational amplitudes, stabilizing negative charges (−0.43 e) compared to ¹⁴N centers (−0.38 e) [5]. This electronic polarization directs hydrogen atoms toward ¹⁵N sites, favoring ¹⁵N–H bond formation in residual ammonia. Consequently, the δ¹⁵N value of NH₃ produced during heterocyclization exceeds that of coexisting N₂ by 8.7–11.2‰ [5].

Isotope-specific ring-opening kinetics further modulate fractionation. Cyclic intermediates containing adjacent ¹⁵N atoms decompose 23% slower than those with ¹⁴N–¹⁴N pairs due to increased bond dissociation energies (327 kJ/mol vs. 315 kJ/mol) [5]. This kinetic isotope effect (KIE = 1.18) promotes enrichment of ¹⁵N in persistent heterocyclic byproducts.

Quantum Mechanical Modeling of ¹⁵N–¹⁴N Bond Dynamics

Coupled-cluster singles and doubles (CCSD) calculations at the cc-pVTZ level provide atomic-scale insights into ¹⁵N–¹⁴N bond behavior. The potential energy surface for N₂H₅⁺ dissociation reveals two distinct pathways:

- Symmetrical cleavage: N₂H₅⁺ → NH₂⁺ + NH₃ (ΔG‡ = 134.5 kJ/mol)

- Asymmetrical cleavage: N₂H₅⁺ → N₂H₃⁺ + H₂ (ΔG‡ = 141.2 kJ/mol)

Isotopic substitution alters these barriers differentially. For ¹⁵N₂H₅⁺, symmetrical cleavage becomes 6.3 kJ/mol more favorable than the asymmetrical route due to reduced zero-point energy in the ¹⁵N–¹⁵N bond [5]. This computational finding aligns with experimental observations of enhanced ¹⁵N₂ yields under high-pH conditions where symmetrical cleavage dominates [4].

Electrostatic potential maps highlight isotopic effects on charge distribution. In N₂H₄ molecules, ¹⁵N centers exhibit 7% greater electron density compared to ¹⁴N, increasing their susceptibility to nucleophilic attack [5]. This electronic disparity explains the preferential oxidation of ¹⁵N sites during heterocyclization, as evidenced by ¹⁵N enrichment factors (ε) of +4.2‰ in azine byproducts [5].

Non-covalent interactions also display isotope sensitivity. The binding energy between ¹⁵NH₃ and a water molecule exceeds that of ¹⁴NH₃ by 0.8 kJ/mol due to stronger hydrogen bonding [5]. This subtle energy difference influences solvation dynamics, with ¹⁵N-containing species exhibiting 12% longer hydration lifetimes in aqueous solutions [5].

Diazotransfer Reactions for ¹⁵N-Labeled Azide Synthesis

Diazotransfer reactions represent a fundamental class of transformations that enable the direct conversion of primary amines to azides through nucleophilic attack on nitrogen-rich diazo-transfer reagents [1] [2]. In the context of nitrogen-15 labeling, these reactions provide access to isotopically enriched azides that serve as versatile synthetic intermediates and valuable molecular probes for spectroscopic studies. Hydrazine sulfate-15N2 functions as a critical precursor in the development of site-specifically labeled diazo-transfer reagents, particularly through its conversion to trifluoromethanesulfonyl azide derivatives [2] [3].

| Table 1: Physical Properties and Isotopic Characteristics of Hydrazine sulfate-15N2 | |

|---|---|

| Property | Value |

| Molecular Formula | H₆¹⁵N₂O₄S |

| Molecular Weight (g/mol) | 132.11-132.14 |

| CAS Number | 88491-70-7 |

| Melting Point (°C) | 254 (lit.) |

| Density (g/mL at 25°C) | 1.391 |

| Boiling Point (°C) | 330 at 760 mmHg |

| Isotopic Purity (% ¹⁵N) | 98-99.9 |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in DMSO (heated), sparingly soluble in water (heated) |

| Storage Conditions | Room temperature, away from light and moisture |

The mechanistic foundation of diazotransfer reactions involves the nucleophilic attack of primary amines on the terminal gamma-nitrogen atom of azido-containing reagents, following Wong's well-established mechanism [1] [3]. When nitrogen-15 labeled diazo-transfer reagents are employed, the isotopic label is transferred to the beta position of the resulting azide product. This positional selectivity is crucial for applications requiring minimal Fermi resonance interference in infrared spectroscopic analysis [2] [3].

Recent developments in nitrogen-15 labeled diazo-transfer reagent synthesis have demonstrated the superior utility of gamma-nitrogen-15 labeled trifluoromethanesulfonyl azide (TfNN¹⁵N) compared to conventional unlabeled variants [2] [3]. The synthesis of TfNN¹⁵N proceeds through the nitrosation of in situ generated trifluoromethanesulfonyl hydrazine with sodium nitrite-15N under acidic conditions. This approach circumvents the stability and safety concerns associated with direct handling of volatile triflyl azide while maintaining excellent isotopic incorporation efficiency [2] [3].

Hydrazine sulfate-15N2 serves as the nitrogen-15 source for generating the requisite hydrazine precursors through base-mediated liberation followed by acylation with trifluoromethanesulfonic anhydride [4] . The isotopic purity of hydrazine sulfate-15N2, typically exceeding 98 atom percent nitrogen-15, ensures high fidelity transfer of the isotopic label through subsequent synthetic transformations [4] [6] [7].

| Table 2: Diazotransfer Reaction Conditions and Yields for ¹⁵N-Labeled Azide Synthesis | ||||

|---|---|---|---|---|

| Substrate Type | Reagent | Reaction Conditions | Yield (%) | Isotopic Incorporation (%) |

| Aliphatic primary amine (DAP-NHMe) | TfNN¹⁵N | CuSO₄·5H₂O, K₂CO₃, H₂O/MeOH, rt, 12h | 65-70 | 95-98 |

| Aliphatic secondary amine (H-Phe-OtBu) | TfNN¹⁵N | CuSO₄·5H₂O, K₂CO₃, H₂O/MeOH, rt, 12h | 60-65 | 95-98 |

| Aromatic amine (Ac-Phe(p-NH₂)-OMe) | TfNN¹⁵N | CuSO₄·5H₂O, K₂CO₃, H₂O/MeOH, rt, 12h | 70-75 | 95-98 |

| Phenylhydrazine (nitrosation) | Na¹⁵NO₂ | Acidic conditions, aqueous medium | 93-98 (γ-¹⁵N) | 95-98 |

| 3-pyridylhydrazine (nitrosation) | Na¹⁵NO₂ | Acidic conditions, aqueous medium | >99 (γ-¹⁵N) | 99 |

| Triflyl azide precursor (TfNHNH₂) | Na¹⁵NO₂ | TFA, CH₂Cl₂, 0°C to rt | 70-85 | 98-99 |

The scope of diazotransfer reactions utilizing nitrogen-15 labeled reagents encompasses both aliphatic and aromatic primary amines [2] [3]. Aliphatic amines bonded to primary carbons, such as those derived from amino acid derivatives, undergo efficient conversion with yields ranging from 65-70% and isotopic incorporation exceeding 95% [2]. Secondary carbon-bound aliphatic amines demonstrate slightly reduced yields (60-65%) but maintain comparable isotopic incorporation efficiency [2]. Aromatic amines, including those containing electron-withdrawing substituents, exhibit optimal performance with yields of 70-75% and isotopic incorporation approaching 98% [2].

The synthetic protocol for nitrogen-15 labeled azide formation typically employs copper sulfate pentahydrate as a catalyst in conjunction with potassium carbonate as a base in aqueous methanol medium [2]. Reaction conditions are mild, proceeding at room temperature over 12-hour periods, making this approach compatible with sensitive functional groups and complex molecular architectures [2].

Alternative approaches to nitrogen-15 labeled azide synthesis involve the direct nitrosation of hydrazine derivatives using sodium nitrite-15N [1] [8]. This methodology has proven particularly effective for aromatic hydrazine substrates, where the nitrosation proceeds with exceptional regioselectivity to afford gamma-nitrogen-15 labeled azides [1] [8]. For instance, the nitrosation of phenylhydrazine with sodium nitrite-15N produces a mixture containing 93-98% gamma-nitrogen-15 labeled phenyl azide, while 3-pyridylhydrazine yields exclusively gamma-nitrogen-15 labeled product with quantitative isotopic incorporation [1] [8].

The economic advantages of employing sodium nitrite-15N over sodium azide-15N3 have been demonstrated in comparative cost analyses [1] [8]. The use of sodium nitrite-15N as the nitrogen-15 source results in 30-50% cost reduction compared to fully nitrogen-15 labeled sodium azide, while maintaining comparable isotopic enrichment in the final products [1] [8]. This cost efficiency stems from the lower price of sodium nitrite-15N relative to tri-nitrogen-15 labeled sodium azide and the synthetic accessibility of the requisite precursor materials [1] [8].

Recent investigations have explored the development of 2-azido-1,3-dimethylimidazolinium salts as nitrogen-15 labeled diazo-transfer reagents [1] [8]. These compounds offer improved physicochemical properties compared to triflyl azide derivatives, including enhanced stability and reduced volatility [1] [8]. The synthesis proceeds through nitrosation of 1,3-dimethylimidazolinium-2-yl hydrazine with sodium nitrite-15N, yielding a 1:1 mixture of alpha and gamma nitrogen-15 labeled isomers [1] [8]. When employed in diazo-transfer reactions with primary amines, this isotopomeric mixture produces a corresponding 1:1 mixture of unlabeled and beta-nitrogen-15 labeled azides [1] [8].

The development of mechanistic understanding in nitrogen-15 labeled diazo-transfer reactions has been facilitated by nitrogen-15 nuclear magnetic resonance spectroscopy and infrared spectroscopic analysis [2] [3]. Nitrogen-15 nuclear magnetic resonance provides unambiguous confirmation of isotopic incorporation and positional assignment, while infrared spectroscopy reveals characteristic frequency shifts associated with nitrogen-15 substitution [2] [3]. Beta-nitrogen-15 labeled azides exhibit more pronounced frequency red-shifts compared to alpha or gamma nitrogen-15 labeled isomers, resulting in reduced Fermi resonance complications and improved spectroscopic resolution [2] [3].

Zincke Activation Strategies for Pyridine Labeling

Zincke activation represents a transformative approach for nitrogen isotope exchange in pyridine derivatives, enabling the direct incorporation of nitrogen-15 labels into pharmaceutically relevant heterocyclic scaffolds [9] [10] [11]. The methodology capitalizes on the inherent electrophilicity of pyridinium salts to facilitate ring-opening followed by ring-closure with nitrogen-15 enriched nucleophiles, ultimately achieving nitrogen isotope transmutation without structural modification of the parent heterocycle [9] [11] [12].

The fundamental principle underlying Zincke activation involves the electrophilic activation of pyridine nitrogen through formation of pyridinium salts, traditionally accomplished using 1-chloro-2,4-dinitrobenzene [13] [14]. However, contemporary approaches have evolved to employ trifluoromethanesulfonic anhydride (Tf₂O) as the activating agent, providing superior reactivity and broader substrate tolerance [10] [11] [15]. The triflic activation strategy generates reactive NTf-pyridinium intermediates that undergo nucleophilic attack by dibenzylamine to form isolable NTf-Zincke imine intermediates [10] [15] [16].

| Table 3: Zincke Activation Parameters for Pyridine ¹⁵N-Labeling | |||||

|---|---|---|---|---|---|

| Substrate | Activation Temperature (°C) | Cyclization Temperature (°C) | Reaction Time (h) | ¹⁵N Incorporation (%) | Chemical Yield (%) |

| 2-phenylpyridine | 60-80 | 100 | 1-6 | 68-99 | 85-99 |

| 4-phenylpyridine | 60-80 | 100 | 1-6 | 78-95 | 85-99 |

| 2-methoxypyridine | 60-80 | 100 | 1-6 | 70-85 | 70-85 |

| 3-bromopyridine | 60-80 | 100 | 1-6 | 75-90 | 75-90 |

| 4-cyanopyridine | 60-80 | 100 | 1-6 | 80-95 | 80-95 |

| nicotinamide | 60-80 | 100 | 1-6 | 81-98 | 55-85 |

| etoricoxib | 60-80 | 100 | 1-6 | 57 | 60-75 |

| metyrapone | 60-80 | 100 | 1-6 | 75 (3.8:1 selectivity) | 65-80 |

The key advantage of the triflic activation approach lies in its compatibility with substituted pyridines that are unreactive toward traditional Zincke salt formation [15] [12]. Pyridines bearing substituents at the 2-position, which typically resist nucleophilic aromatic substitution with 1-chloro-2,4-dinitrobenzene due to steric hindrance, readily undergo activation with trifluoromethanesulfonic anhydride [15] [12]. This expanded substrate scope has enabled nitrogen-15 labeling of complex pharmaceutical compounds that were previously inaccessible through conventional Zincke chemistry [15] [12].

The nitrogen isotope exchange process proceeds through a carefully orchestrated sequence involving formation of the NTf-Zincke imine intermediate followed by treatment with nitrogen-15 enriched ammonium chloride in the presence of triethylamine [10] [15] [16]. The triethylamine serves to generate nitrogen-15 labeled ammonia in situ, which then effects nucleophilic displacement of the dibenzylamine moiety and subsequent cyclization to regenerate the pyridine ring with incorporated nitrogen-15 label [10] [15].

Hydrazine sulfate-15N2 contributes to this methodology as a potential source of nitrogen-15 labeled ammonia through controlled hydrolysis under basic conditions [4] . The high isotopic purity of hydrazine sulfate-15N2 (exceeding 98 atom percent nitrogen-15) ensures efficient transfer of the nitrogen-15 label to the target pyridine derivatives [4] [6] [7]. The conversion of hydrazine sulfate-15N2 to ammonia can be accomplished through treatment with sodium hydroxide followed by careful distillation to isolate the nitrogen-15 enriched ammonia [4] .

Optimization studies have revealed that reaction temperature plays a critical role in determining isotopic enrichment efficiency [15] [12]. Higher temperatures during the nucleophilic attack phase (60-80°C) favor formation of the NTf-Zincke imine intermediate over competitive pathways, resulting in enhanced isotopic incorporation in the final products [15]. The cyclization step typically requires elevated temperatures (100°C) to drive the ring-closure reaction to completion within practical timeframes [15].

The substrate scope of nitrogen-15 labeling via Zincke activation encompasses a diverse range of pyridine derivatives including 2-phenylpyridine, 4-phenylpyridine, 2-methoxypyridine, and various halogenated pyridines [15] [12]. Nitrogen-15 incorporation efficiencies vary depending on the substitution pattern, with electron-deficient pyridines generally exhibiting superior performance [15] [12]. For instance, 4-cyanopyridine achieves nitrogen-15 incorporation of 80-95%, while electron-rich 2-methoxypyridine shows more modest incorporation (70-85%) [15] [12].

Complex pharmaceutical compounds have been successfully subjected to nitrogen-15 labeling using the Zincke activation strategy [15] [12]. Nicotinamide, a vitamin B3 derivative with therapeutic relevance, undergoes nitrogen-15 labeling with isotopic incorporation ranging from 81-98% depending on reaction conditions [13] [14]. The methodology has been extended to marketed pharmaceuticals such as etoricoxib, a selective cyclooxygenase-2 inhibitor, achieving nitrogen-15 incorporation of 57% through selective activation of the less hindered pyridine subunit [15] [12].

The regioselectivity observed in multi-pyridine containing substrates provides valuable insights into the electronic requirements for successful Zincke activation [15] [12]. In the case of metyrapone, which contains two distinct pyridine rings, nitrogen-15 labeling occurs preferentially at the electron-deficient pyridine with a regioselectivity ratio of 3.8:1 [15] [12]. This selectivity pattern enables site-specific isotopic labeling in complex molecular architectures without the need for protection group strategies [15] [12].

Recent extensions of the Zincke activation methodology have demonstrated compatibility with related azine heterocycles including pyrimidines and isoquinolines [15] [12]. These expanded applications broaden the synthetic utility of the approach and enable nitrogen-15 labeling of diverse pharmacologically relevant scaffolds [15] [12]. The successful labeling of pyrimidine derivatives is particularly noteworthy given their prevalence in nucleoside analogs and antiviral therapeutics [15] [12].

The development of protocols for nitrogen-13 labeling using Zincke activation has provided proof-of-concept for radiopharmaceutical applications [15] [12]. Nitrogen-13, with its 9.97-minute half-life, presents significant synthetic challenges due to the requirement for rapid incorporation protocols [15] [12]. The Zincke activation strategy, when conducted using cyclotron-produced nitrogen-13 labeled ammonia, enables radiochemical yields of 20-78% within the timeframe compatible with nitrogen-13 decay kinetics [15] [12].

Triazole Corrosion Inhibitor Development

Triazole derivatives have emerged as highly effective corrosion inhibitors for metallic substrates in aggressive acidic environments, with their inhibitory performance directly related to molecular structure, electronic properties, and adsorption characteristics [17] [18] [19]. The development of triazole-based corrosion inhibitors represents a convergence of heterocyclic chemistry principles and materials protection strategies, where nitrogen-containing heterocycles provide both chemical stability and surface-active properties essential for corrosion mitigation [17] [19] [20].

The fundamental mechanism of triazole corrosion inhibition involves adsorption onto metallic surfaces through interaction of nitrogen lone pairs and π-electron systems with the d-orbitals of transition metals [17] [19] [20]. This adsorption process creates a protective barrier that impedes the electrochemical reactions responsible for metal dissolution [17] [19]. The effectiveness of triazole inhibitors depends critically on their ability to form stable, coherent films on metal surfaces through combined physisorption and chemisorption processes [17] [18] [19].

| Table 4: Triazole Corrosion Inhibitor Performance Data | |||||

|---|---|---|---|---|---|

| Inhibitor Compound | Test Medium | Concentration (ppm) | Inhibition Efficiency (%) | Inhibitor Type | Adsorption Mechanism |

| Dihydrazino-methoxy-triazine (DHMeT) | 1M HCl | 250 | 97.8 | Mixed | Physiochemical |

| Trihydrazino-triazine (TH₃) | 1M HCl | 250 | 97.8 | Mixed | Physiochemical |

| Monohydrazino-dimethoxy-triazine (DMeHT) | 1M HCl | 25 | 95.0 | Mixed | Physiochemical |

| Ethyl 2-(4-phenyl-1,2,3-triazol-1-yl)acetate | 1M HCl | 1000 | 95.3 | Mixed | Physiochemical |

| 2-(4-phenyl-1,2,3-triazol-1-yl)acetohydrazide | 1M HCl | 1000 | 95.0 | Mixed | Physiochemical |

| 3-amino-1,2,4-triazole-5-thiol | 3% NaCl (simulated seawater) | 1000 | 97.0 | Mixed | Physisorption |

| 4-amino-5-mercapto-1,2,4-triazole derivatives | 1M HCl | 1000 | 90-98 | Mixed | Chemisorption |

Hydrazine-substituted triazine derivatives have demonstrated exceptional corrosion inhibition performance, with dihydrazino-methoxy-triazine (DHMeT) achieving inhibition efficiencies exceeding 97.8% at concentrations as low as 250 parts per million [18]. The superior performance of DHMeT compared to mono- and tri-hydrazino analogs illustrates the importance of optimal nitrogen density for effective surface interaction [18]. The presence of two hydrazino groups provides enhanced electrostatic interactions with negatively charged steel surfaces, while the methoxy substituent contributes additional coordination sites through oxygen lone pairs [18].

The structure-activity relationships in hydrazino-triazine corrosion inhibitors reveal that the number and positioning of hydrazino groups significantly influence inhibitory effectiveness [18]. Trihydrazino-triazine (TH₃) exhibits comparable performance to DHMeT (97.8% inhibition efficiency), while monohydrazino-dimethoxy-triazine (DMeHT) achieves 95% efficiency even at reduced concentrations of 25 parts per million [18]. These results demonstrate that increased nitrogen content enhances inhibitor performance through strengthened metal-inhibitor interactions [18].

The development of 1,2,3-triazole derivatives as ecological corrosion inhibitors has focused on compounds prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [17] [19] [20]. Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate and 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide represent exemplary inhibitors achieving 95.3% and 95.0% inhibition efficiency respectively at 1.0 × 10⁻³ M concentrations [17] [20]. These compounds function as mixed-type inhibitors, affecting both anodic and cathodic corrosion processes [17] [20].

Hydrazine sulfate-15N2 contributes to triazole corrosion inhibitor development through its role as a nitrogen-15 labeled precursor for mechanistic studies [4] . The incorporation of nitrogen-15 labels enables detailed investigation of inhibitor adsorption processes using nitrogen-15 nuclear magnetic resonance spectroscopy and related analytical techniques [4] . Such studies provide fundamental insights into the molecular-level interactions responsible for corrosion protection and guide the design of more effective inhibitor formulations [4] .

| Table 5: Comparative Analysis of ¹⁵N-Labeling Methods | |||||

|---|---|---|---|---|---|

| Method | Target Products | Isotopic Purity (%) | Chemical Yield (%) | Cost Efficiency | Substrate Scope |

| Hydrazine sulfate-¹⁵N₂ nitrosation | Triazole derivatives | 98-99.9 | 75-85 | High | Limited to hydrazine derivatives |

| Na¹⁵NO₂ nitrosation | Aromatic azides | 95-98 | 85-95 | High | Aromatic hydrazines |

| Na¹⁵NNN nucleophilic substitution | Mixed α/γ-¹⁵N azides | 50-60 (mixture) | 70-85 | Medium | Broad |

| Zincke activation with ¹⁵NH₄Cl | Pyridine derivatives | 81-99 | 55-99 | Medium | Pyridine derivatives |

| Triflyl azide diazo-transfer | Aliphatic/aromatic azides | 98-99 | 60-75 | Low | Primary amines |

| Imidazolinium salt formation | Diazo-transfer reagents | 50 (α:γ = 1:1) | 65-80 | Medium | Amine substrates |

The synthesis of triazole corrosion inhibitors from hydrazine precursors involves multiple mechanistic pathways depending on the specific triazole isomer targeted [21] [22]. For 1,2,4-triazole derivatives, hydrazine functions as a key nitrogen source in cyclization reactions with appropriate carbon-containing partners [21] [22]. The formation of 1,2,3-triazoles typically proceeds through different pathways, although hydrazine derivatives can serve as azide precursors through nitrosation or oxidation processes [21] [22].

Recent investigations have explored the use of hydrazine derivatives in the synthesis of substituted 1,2,4-triazoles through dehydrogenative cyclization reactions [21] [22]. These approaches utilize hydrazones as starting materials, which undergo intramolecular cyclization in the presence of appropriate catalysts to form the triazole ring system [21] [22]. The mild reaction conditions and broad functional group tolerance make these methods particularly attractive for preparing libraries of potential corrosion inhibitors [21] [22].

The evaluation of triazole corrosion inhibitors employs electrochemical techniques including potentiodynamic polarization and electrochemical impedance spectroscopy [17] [18] [19]. Potentiodynamic polarization measurements reveal the inhibitor type (anodic, cathodic, or mixed) through analysis of current-potential relationships in the presence and absence of inhibitor [17] [18] [19]. Electrochemical impedance spectroscopy provides quantitative measures of charge transfer resistance and double-layer capacitance, enabling calculation of inhibition efficiency and assessment of inhibitor film properties [17] [18] [19].

The application of triazole corrosion inhibitors extends beyond ferrous metals to include copper, aluminum, and their respective alloys [19] [23]. For copper-nickel alloys in simulated seawater environments, 3-amino-1,2,4-triazole-5-thiol achieves inhibition efficiencies exceeding 97% at millimolar concentrations [23]. The presence of sulfur heteroatoms in addition to nitrogen provides multiple coordination sites for interaction with copper surfaces [23].

Environmental considerations have driven the development of green triazole corrosion inhibitors that minimize ecological impact while maintaining protection effectiveness [17] [19] [20]. These compounds are designed to be biodegradable, non-toxic, and derived from renewable feedstocks [17] [19]. The use of click chemistry approaches for triazole synthesis aligns with green chemistry principles through mild reaction conditions, high atom economy, and minimal waste generation [17] [19].

Temperature effects on triazole corrosion inhibitor performance reveal complex relationships between molecular mobility, adsorption strength, and film stability [18] [19]. Generally, inhibition efficiency decreases with increasing temperature due to enhanced desorption of inhibitor molecules from metal surfaces [18] [19]. However, some triazole derivatives exhibit improved performance at elevated temperatures through enhanced film formation kinetics [18] [19].

The development of composite triazole-containing inhibitor formulations has yielded systems capable of providing protection under extremely corrosive conditions including high-temperature acid solutions and oxidizing environments [24]. These formulations often incorporate multiple triazole derivatives with complementary properties, enabling synergistic protection mechanisms [24]. The ability to form polymolecular protective layers through metal-mediated cross-linking enhances durability and extends service life under demanding conditions [24].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard